N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the indole nitrogen using methyl iodide in the presence of a base.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Coupling of the Indole and Isoxazole Moieties: The indole and isoxazole moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of an indole moiety with an isoxazole ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-12-11-15(18-13(2)23-27-20(18)22-12)19(25)21-8-10-24-9-7-14-16(24)5-4-6-17(14)26-3/h4-7,9,11H,8,10H2,1-3H3,(H,21,25) |
InChI Key |
AEOHQTJINXIFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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